molecular formula C16H12O3 B1438965 (2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-31-1

(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No. B1438965
CAS RN: 1092298-31-1
M. Wt: 252.26 g/mol
InChI Key: AUCBNYLILZDZOH-ZROIWOOFSA-N
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Description

“(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one”, also known as aurone, is a flavonoid derivative with a variety of pharmacological and biological properties. It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C16H12O3 . Its molecular weight is 252.26 g/mol.

Scientific Research Applications

Natural Sources and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered interest for their potential as natural drug lead compounds. Novel benzofuran compounds have shown activity against hepatitis C virus and have been developed as anticancer agents. The synthesis of benzofuran rings through unique methodologies has also been highlighted, demonstrating their importance in drug discovery and chemical synthesis (Miao et al., 2019).

Pharmacological Applications

Benzofuran derivatives have been identified as promising inhibitors against various diseases, viruses, fungi, microbes, and enzymes. They are significant in pharmaceuticals, agriculture, and polymers due to their broad range of biological activity. The recent literature has reported developments in benzofuran compounds, emphasizing their vital role as inhibitors and potential applications in treating several conditions (Dawood, 2019).

Antimicrobial Agents

The structural features of benzofuran and its derivatives make them efficient antimicrobial candidates. Certain benzofuran derivatives, such as psoralen, have been used in treating skin diseases like cancer or psoriasis. This scaffold has emerged as a pharmacophore for designing antimicrobial agents active toward various clinically approved targets, showcasing its potential in drug discovery for microbial diseases (Hiremathad et al., 2015).

Bioactive Derivatives

Benzofuran and its derivatives have pronounced biological activities and potential applications as pharmacological agents. The wide range of biological activities of benzofurans has generated interest among medicinal chemists, leading to the discovery of several lead molecules in numerous disease conditions. This underscores the significance of benzofuran derivatives in medicinal chemistry research and their potential in developing new therapeutic agents (Khanam & Shamsuzzaman, 2015).

properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-13(17)8-7-12-15(18)14(19-16(10)12)9-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCBNYLILZDZOH-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 3
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 4
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

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